tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione
Overview
Description
Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Inhibition Applications
Tetrahydroimidazo[1,5-a]pyridine derivatives are synthesized for their potential applications as inhibitors. One notable example involves the synthesis of conformationally constrained 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine inhibitors of farnesyltransferase, which exhibit improved in vivo metabolic stability. This synthesis is achieved through intramolecular cyclization of an iminium ion derived from condensation processes (Dinsmore et al., 2000).
Photophysical Properties and Organic Dyes
The photophysical properties of Tetrahydroimidazo[1,5-a]pyridine derivatives have been explored. One study synthesized a series of these derivatives with different substituents, revealing that they display intense fluorescence when excited with UV light, with varying emission maxima and large Stokes shifts. These properties make them suitable as large Stokes shift organic dyes (Marchesi et al., 2019).
Insecticidal Activity
Tetrahydroimidazo[1,2-a]pyridine derivatives are synthesized for their potential insecticidal activities. For instance, their activities against pea aphids and other insects have been evaluated, revealing that the introduction of specific substituent groups can significantly enhance insecticidal activities (Zhang et al., 2010).
Enantioselective Synthesis
The enantioselective synthesis of Tetrahydroimidazo[1,2-a]pyridines has been achieved using specific catalysts, allowing the direct production of these compounds in good to excellent yields and enantiomeric ratios. This synthesis method is significant for producing bioactive molecules containing the Tetrahydroimidazo[1,2-a]pyridine structure (Schlepphorst et al., 2018).
Herbicidal Applications
The herbicidal activities of Imidazolidinedione derivatives, related to Tetrahydroimidazo[1,5-a]pyridine structures, have been studied. These compounds show varying levels of herbicidal activity against different weeds, with certain substituents on the benzene ring enhancing their effectiveness (Yano et al., 2001).
Mechanism of Action
Target of Action
Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is reported to be a potent inhibitor of Heparanase 1 (HPSE1) . HPSE1 is an enzyme that plays a crucial role in cancer progression and proteinuric kidney diseases .
Mode of Action
It is known to inhibit the activity of hpse1 . The inhibition of HPSE1 can lead to the suppression of tumor growth, metastasis, and angiogenesis, thereby making it a potential therapeutic target against cancer .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its inhibitory effect on HPSE1 . By inhibiting HPSE1, it can potentially disrupt the degradation of heparan sulfate proteoglycans (HSPGs), which play a key role in cell growth, differentiation, adhesion, and migration .
Result of Action
The inhibition of HPSE1 by this compound can result in the suppression of tumor growth, metastasis, and angiogenesis . This suggests that the compound could have potential therapeutic applications in the treatment of cancer and proteinuric kidney diseases .
Properties
IUPAC Name |
6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-6-5-3-1-2-4-9(5)7(11)8-6/h5H,1-4H2,(H,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCSJOKGNDNJKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442981 | |
Record name | tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4705-52-6 | |
Record name | tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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